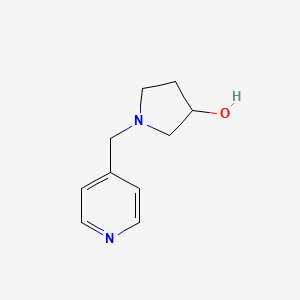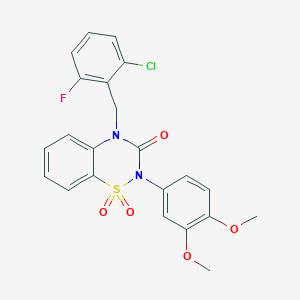![molecular formula C19H19N3O4S B2452435 N-(6-アセチル-3-シアノ-4,5,6,7-テトラヒドロチエノ[2,3-c]ピリジン-2-イル)-2,6-ジメトキシベンズアミド CAS No. 864859-08-5](/img/structure/B2452435.png)
N-(6-アセチル-3-シアノ-4,5,6,7-テトラヒドロチエノ[2,3-c]ピリジン-2-イル)-2,6-ジメトキシベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-dimethoxybenzamide is a useful research compound. Its molecular formula is C19H19N3O4S and its molecular weight is 385.44. The purity is usually 95%.
BenchChem offers high-quality N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
生物活性化合物の合成
この化合物は、シアノアセトアミドの誘導体であり、これは特権構造であり、複素環合成のための最も重要な前駆体の1つです . これらの化合物のカルボニル基とシアノ基は、さまざまな複素環化合物を形成するために、一般的な二座試薬との反応を可能にするように適度に配置されています .
縮合反応と置換反応
これらの化合物のC-2の活性水素は、さまざまな縮合反応と置換反応に参加することができます . これにより、有機化学の分野で汎用性の高い化合物になります。
オキシム調製のベース
この化合物は、オキシム調製のベースとして使用できます . オキシムは、有機化学において保護基として、またアミンの調製にも使用されます。
抗増殖剤
この化合物は、3種類の癌細胞株のパネルに対して、IC 50値が1.1〜4.7μMの範囲で癌細胞の増殖を阻害する新しい抗増殖剤として特定されています .
チューブリン重合の阻害
この化合物は、マイクロモルレベルでチューブリンと相互作用し、細胞周期のG2 / M期における細胞の蓄積とアポトーシスによる細胞死をもたらします . これにより、癌治療の潜在的な候補となります。
アポトーシスの誘導
この化合物は、用量依存的にアポトーシスの誘導に非常に効果的です . アポトーシス、またはプログラムされた細胞死は、癌治療において重要なプロセスです。
癌細胞に対する選択性
この化合物は、正常なヒト末梢血単核球において細胞死を誘導せず、癌細胞に対して選択的である可能性があることを示唆しています . この選択性は、癌治療の副作用を軽減するために不可欠です。
微小管重合の阻害
2- [(ピリジン-3'-イル)アクリルアミド] -3-シアノ-4,5,6,7-テトラヒドロチエノ[2,3-c]ピリジン骨格を含む4SC-207という名前の分子は、高濃度で微小管重合を阻害することができ、さまざまな癌細胞株において、低ナノモル濃度で強い抗増殖活性を示します . これは、この化合物が癌治療において同様の特性と潜在的な用途を持つ可能性があることを示唆しています。
特性
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,6-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-11(23)22-8-7-12-13(9-20)19(27-16(12)10-22)21-18(24)17-14(25-2)5-4-6-15(17)26-3/h4-6H,7-8,10H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRNWAQAMSVXTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=C(C=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(1,5-Dimethylpyrazol-4-yl)methyl]piperazine;dihydrochloride](/img/structure/B2452352.png)



![(2Z)-2-[(3,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2452357.png)
![N-(3,5-dimethylphenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2452360.png)

![2-(4-methoxyphenyl)-5-(3-nitrophenyl)-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one](/img/structure/B2452363.png)
![N-[4-(4-ethylpiperazin-1-yl)butyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2452364.png)
![3-[2-(Methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B2452369.png)

![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2452371.png)


